4,5,6,7-Tetradeuterio-1-benzofuran
Overview
Description
4,5,6,7-Tetradeuterio-1-benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C₈H₂D₄O and its molecular weight is 122.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : The synthesis of 2,3-disubstituted benzofurans, including commercial drug molecules like benzbromarone and amiodarone, was facilitated by the development of a novel method involving acrolein dimer and 1,3-dicarbonyl compounds. This method emphasizes the role of 4,5,6,7-tetrahydrobenzofurans in the synthesis of complex pharmaceuticals (Huang et al., 2019).
Chemical and Microbial Biotransformation : The creation of 4-oxo-tetrahydroindol derivatives, including 4,5,6,7-tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate, was achieved through chemical and microbial biotransformation methods. This underlines the versatility of 4,5,6,7-tetradeuterio-1-benzofuran derivatives in synthetic and biotransformation processes (Caliskan et al., 2020).
Enzymatic Synthesis of Derivatives : The enantioselective synthesis of derivatives like 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate was conducted using enzyme-mediated hydrolysis reactions. This process showcased the potential of enzymatic methods in synthesizing optically pure forms of benzofuranone derivatives, highlighting the significant role of this compound in enzymatic synthesis processes (Caliskan & Ay, 2018).
Chemical Reactivity and Interaction Patterns : Quantum-chemical insights into the structure-reactivity relationship in 4,5,6,7-tetrahalogeno-1H-benzimidazoles emphasized the importance of weak interaction patterns, such as hydrogen bonding, van der Waals contacts, and C-H···π interactions, in determining the chemical reactivity and biological activity of these compounds. This study provided valuable information on the reactivity and interaction patterns of structurally similar benzofuran derivatives (Latosinska et al., 2014).
Biological and Medicinal Applications
Anticancer Activity : A study on azide functionalized tetrahydrobenzofurans revealed their promising anticancer activity, especially in compounds like 4a and 4e, which showed significant cytotoxic activity against renal cancer panels. This research highlights the potential of this compound derivatives in the field of cancer treatment (Pandit & Kapadiya, 2019).
Antiproliferative and Telomeric DNA Binding Activities : The synthesis of 4-nitrophenyl-functionalized benzofuran and benzodifuran compounds and their subsequent analysis revealed a direct correlation between lipophilicity and antiproliferative activity, with a particular focus on their ability to bind telomeric DNA. This showcases the potential medicinal applications of benzofuran derivatives in treating cancers and their role in the study of cell cycle progression and telomeric interactions (Carella et al., 2019).
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
Other benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQTJSKSUMEQM-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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